N-(5-chloro-2-hydroxyphenyl)formamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)formamide: is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro group at the 5th position and a hydroxy group at the 2nd position on a phenyl ring, with a formamide group attached to the phenyl ring. This compound is typically a white to light yellow solid and is soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)formamide can be achieved through various methods. One common approach involves the reaction of 5-chloro-2-hydroxyaniline with formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-hydroxyphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The formamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenylformamides.
Scientific Research Applications
Chemistry: N-(5-chloro-2-hydroxyphenyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: It is investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)formamide involves its interaction with specific molecular targets. The hydroxy and formamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its penetration into cells .
Comparison with Similar Compounds
- N-(2-hydroxyphenyl)formamide
- N-(4-chloro-2-hydroxyphenyl)formamide
- N-(5-bromo-2-hydroxyphenyl)formamide
Comparison: N-(5-chloro-2-hydroxyphenyl)formamide is unique due to the specific positioning of the chloro and hydroxy groups, which influence its reactivity and biological activity. Compared to N-(2-hydroxyphenyl)formamide, the presence of the chloro group at the 5th position enhances its chemical stability and lipophilicity. Similarly, the chloro group provides different electronic effects compared to the bromo group in N-(5-bromo-2-hydroxyphenyl)formamide .
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-2-7(11)6(3-5)9-4-10/h1-4,11H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIMZGLHTVVWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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